

# The Antineoplastic Activity of Aderbasib: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Aderbasib (INCB7839) is a potent, orally bioavailable small molecule inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family members, ADAM10 and ADAM17. These cell surface proteases, often referred to as sheddases, are key regulators of diverse cellular processes, including cell proliferation, adhesion, and signaling, through the proteolytic release of the extracellular domains of various transmembrane proteins. Overexpression and hyperactivity of ADAM10 and ADAM17 have been implicated in the pathogenesis and progression of numerous malignancies. By inhibiting these sheddases, Aderbasib disrupts critical oncogenic signaling pathways, demonstrating promising antineoplastic activity in a range of preclinical models and clinical investigations. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical evaluation of Aderbasib, presenting key data in a structured format to facilitate further research and development.

## Introduction

The ADAM family of metalloproteinases plays a crucial role in regulating the tumor microenvironment and driving cancer progression.[1] ADAM10 and ADAM17, in particular, are responsible for the ectodomain shedding of a wide array of substrates, including growth factor precursors, cytokines, and their receptors.[1][2] This shedding process can convert membrane-tethered inactive precursors into soluble, active signaling molecules, thereby promoting tumor growth, angiogenesis, and metastasis.



Key substrates of ADAM10 and ADAM17 with implications in oncology include:

- Epidermal Growth Factor Receptor (EGFR) Ligands: ADAM17 is a primary sheddase for EGFR ligands such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin, while ADAM10 processes other EGFR ligands.[3][4] The release of these ligands leads to the autocrine and paracrine activation of EGFR signaling pathways, which are well-established drivers of cell proliferation and survival in many cancers.
- HER2/neu (ERBB2): The extracellular domain (ECD) of the HER2 receptor can be shed by ADAM10, generating a constitutively active p95HER2 fragment that has been associated with resistance to HER2-targeted therapies like trastuzumab.[5]
- Notch Signaling Pathway Components: ADAM10 is critical for the cleavage and activation of the Notch receptor and its ligand, Delta-like ligand-1 (Dll-1).[3] The Notch signaling pathway is involved in cell fate decisions, and its dysregulation is implicated in various cancers.
- Tumor Necrosis Factor-alpha (TNF-α): ADAM17 is also known as TNF-α Converting Enzyme (TACE) and is responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form, a key inflammatory cytokine with complex roles in cancer.[3]

**Aderbasib**, a hydroxamate-based inhibitor, is a potent, low-nanomolar inhibitor of both ADAM10 and ADAM17.[2][6] Its mechanism of action is centered on the blockade of this enzymatic activity, thereby preventing the release of these critical signaling molecules and inhibiting tumor cell proliferation.[2]

## **Mechanism of Action**

**Aderbasib** exerts its antineoplastic effects by competitively inhibiting the catalytic activity of ADAM10 and ADAM17. This inhibition prevents the shedding of the extracellular domains of key transmembrane proteins involved in oncogenesis. The primary consequences of this inhibition include:

 Inhibition of EGFR/HER Pathway Activation: By blocking the release of EGFR ligands and the shedding of the HER2 ECD, Aderbasib can lead to a more complete shutdown of the EGFR/HER signaling cascades compared to therapies targeting a single receptor.[4]



 Modulation of Notch Signaling: Inhibition of ADAM10 by Aderbasib can disrupt Notch signaling, which may be beneficial in cancers where this pathway is aberrantly activated.[3]

The following diagram illustrates the core mechanism of action of **Aderbasib**.



Click to download full resolution via product page

Figure 1: Mechanism of Action of Aderbasib.

## **Preclinical Antineoplastic Activity**

Aderbasib has demonstrated significant antitumor activity in various preclinical cancer models.

## **In Vitro Potency**

**Aderbasib** is a potent, low-nanomolar inhibitor of ADAM10 and ADAM17. While specific IC50 values for **Aderbasib** are not publicly available in the reviewed literature, a similar dual ADAM10/17 inhibitor, GW280264X, has reported IC50 values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17, providing a reference for the expected potency range.[6]

## In Vivo Efficacy



In a pediatric glioblastoma orthotopic xenograft model using SU-pcGBM2 cells in NSG mice, **Aderbasib** demonstrated robust inhibition of tumor growth.[2]

#### Experimental Protocol:

- Animal Model: NSG mice.
- Cell Line: SU-pcGBM2 pediatric glioblastoma cells.
- Treatment: Aderbasib administered via intraperitoneal injection at a dose of 50 mg/kg, 5 days per week for 2 weeks, starting four weeks after tumor cell implantation.[2]
- Formulation: **Aderbasib** was formulated in 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water.[2]

#### Results:

| Model               | Treatment                  | Outcome                             |
|---------------------|----------------------------|-------------------------------------|
| SU-pcGBM2 Xenograft | Aderbasib (50 mg/kg, i.p.) | Robustly inhibited tumor growth.[2] |

In a HER2+ breast cancer xenograft model using BT474-SC1 cells, **Aderbasib** in combination with the tyrosine kinase inhibitor lapatinib showed significant antitumor activity.[7][8]

#### Experimental Protocol:

- Animal Model: Mice bearing BT474-SC1 xenografts.
- Treatment: Aderbasib at a dose of 30 mg/kg/day in combination with lapatinib.[7][8]

#### Results:

| Model               | Treatment                               | Outcome                                                         |
|---------------------|-----------------------------------------|-----------------------------------------------------------------|
| BT474-SC1 Xenograft | Aderbasib (30 mg/kg/day) +<br>Lapatinib | Complete prevention of the increase in mean tumor volume.[7][8] |



The following diagram illustrates a general workflow for preclinical evaluation of **Aderbasib**.



Click to download full resolution via product page

Figure 2: General Preclinical Experimental Workflow.

## **Clinical Evaluation**

**Aderbasib** has been evaluated in clinical trials for solid tumors, with a focus on HER2-positive breast cancer and pediatric high-grade gliomas.



## Phase I/II Trial in HER2-Positive Metastatic Breast Cancer (NCT00820560)

A single-arm, open-label, dose-escalation trial evaluated **Aderbasib** in combination with trastuzumab in women with HER2-positive metastatic breast cancer who were naïve to chemotherapy for metastatic disease.[5]

#### Study Design:

- Patient Population: Women with HER2+ metastatic breast cancer.
- Treatment: Aderbasib (100 mg, 200 mg, and 300 mg BID) in combination with trastuzumab administered every 3 weeks.[5]
- Endpoints: Safety, clinical response, and pharmacodynamic markers including plasma HER2 ECD levels.[5]

#### Key Findings:

| Dose of Aderbasib | Pharmacodynamic<br>Effect (HER2 ECD)       | Overall Response<br>Rate (ORR) -<br>Evaluable Patients | ORR in Patients with Plasma Levels > IC50 (320 nM) for ECD Reduction |
|-------------------|--------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------------|
| 300 mg BID        | ~80% mean inhibition of circulating levels | 40% (6/15)                                             | 55% (6/11)                                                           |

The study suggested that by inhibiting HER2 shedding, **Aderbasib** may enhance the clinical efficacy of trastuzumab, particularly in patients with tumors expressing the p95HER2 fragment. [5] The combination was reported to be generally well-tolerated; however, the development of **Aderbasib** for breast cancer was halted in 2011 due to contradictory findings in further research.[9] A significant adverse event noted in Phase I trials of **Aderbasib** monotherapy was deep venous thrombosis.[10]

## Phase I Trial in Pediatric High-Grade Gliomas (NCT04295759)



A Phase I clinical trial is currently evaluating **Aderbasib** in children with recurrent or progressive high-grade gliomas.[10]

#### Study Design:

- Patient Population: Children (≥ 3 to ≤ 21 years of age) with recurrent/progressive high-grade gliomas.
- Treatment: Aderbasib starting at a dose of 120 mg/m²/dose BID.
- Primary Objective: To determine the maximum tolerated dose and recommended Phase 2 dose of Aderbasib in this patient population.

Preclinical studies supporting this trial showed that **Aderbasib** penetrates brain tissue and inhibits the growth of patient-derived pediatric high-grade gliomas.[10] Results from this ongoing trial are not yet available.

The logical relationship for the clinical investigation of **Aderbasib** is depicted below.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aderbasib My Cancer Genome [mycancergenome.org]
- 4. Aderbasib | C21H28N4O5 | CID 16070111 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aderbasib Wikipedia [en.wikipedia.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Antineoplastic Activity of Aderbasib: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684442#antineoplastic-activity-of-aderbasib]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com